molecular formula C24H27N3O5 B2795109 3-(2-Phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021264-03-8

3-(2-Phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2795109
CAS RN: 1021264-03-8
M. Wt: 437.496
InChI Key: LSBYIXJQDDEFKQ-UHFFFAOYSA-N
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Description

The compound “3-(2-Phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spiro compound, which means it has two or more rings that share a single atom . The “triazaspiro” part of the name suggests that the compound contains three nitrogen atoms in its spirocyclic structure .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the spirocyclic structure and the various functional groups attached to it. The “dione” in the name suggests the presence of two carbonyl (C=O) groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in it. The presence of carbonyl groups could make it susceptible to reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

  • Antimicrobial and Detoxification Applications:

    • A study by Ren et al. (2009) explored the use of N-halamine precursors, including derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, for antimicrobial and detoxification purposes. They synthesized these compounds and bonded them onto cotton fabrics, which were then used to inactivate Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these chlorinated fabrics showed potential in oxidizing chemical mustard simulants to less toxic derivatives (Ren et al., 2009).
  • Treatment of Anemia:

    • Váchal et al. (2012) described the discovery of 1,3,8-triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes, which are relevant for the treatment of anemia. These compounds showed efficacy in upregulating erythropoietin (EPO) in vivo, making them promising agents for short-acting treatment of anemia (Váchal et al., 2012).
  • Myelostimulating Activity:

    • Yu et al. (2018) synthesized derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones and found them to exhibit myelostimulating activity. These compounds were particularly effective in accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
  • Selective Antagonists for the 5-HT2C Receptor:

    • A study by Weinhardt et al. (1996) revealed that certain derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, specifically benzenesulfonamido-substituted valerophenones, acted as the first known selective ligands for the 5-HT2C receptor. This discovery provides a structural basis for the development of new drugs targeting this receptor (Weinhardt et al., 1996).

properties

IUPAC Name

3-(2-phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-18(32-20-10-6-3-7-11-20)21(28)26-14-12-24(13-15-26)22(29)27(23(30)25-24)16-17-31-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBYIXJQDDEFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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